molecular formula C10H10BrN3O B8557221 5-(4-Aminophenyl)-2(1H)-pyrazinone hydrobromide CAS No. 89541-54-8

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrobromide

Cat. No. B8557221
M. Wt: 268.11 g/mol
InChI Key: JRMKRJCSRYBULL-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrobromide is treated with dimethyl carbamoyl chloride using a procedure similar to that of Exmaple 5 to form 5-[4-(3,3-dimethylureido)phenyl]-2(1H)-pyrazinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.[CH3:16][N:17]([CH3:21])[C:18](Cl)=[O:19]>>[CH3:16][N:17]([CH3:21])[C:18](=[O:19])[NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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